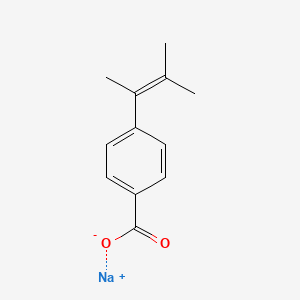
1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole is a synthetic nucleoside analogue It is structurally characterized by the presence of a deoxyribose sugar moiety attached to a methylindole base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Protection of the Hydroxyl Groups: The hydroxyl groups of the ribose sugar are protected using silylating agents to prevent unwanted reactions.
Glycosylation: The protected ribose is then glycosylated with the indole derivative under acidic conditions to form the nucleoside.
Deprotection: The final step involves the removal of the protecting groups to yield the desired nucleoside.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the indole ring or the ribose moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ribose hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced indole derivatives .
Applications De Recherche Scientifique
1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its potential role in DNA and RNA analogues, which can be used in genetic research and therapy.
Industry: The compound can be used in the development of diagnostic tools and imaging agents.
Mécanisme D'action
The mechanism of action of 1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA and RNA synthesis, making it a potential therapeutic agent for conditions involving rapid cell proliferation, such as cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Deoxy-b-D-ribofuranosyl)-2,4-difluoro-5-iodobenzene: This compound is another nucleoside analogue with similar structural features but different substituents on the aromatic ring.
1-(2-Deoxy-b-D-ribofuranosyl)imidazole: This analogue contains an imidazole ring instead of an indole ring.
Uniqueness
1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylindole base differentiates it from other nucleoside analogues, potentially offering unique interactions with biological targets .
Propriétés
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-3-2-4-11-10(9)5-6-15(11)14-7-12(17)13(8-16)18-14/h2-6,12-14,16-17H,7-8H2,1H3/t12-,13+,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXZVEGQPNGWDG-BFHYXJOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)C3CC(C(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CN(C2=CC=C1)[C@H]3C[C@@H]([C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1h-Pyrimido[4,5-c][1,2,6]oxadiazine](/img/structure/B574530.png)





![1-[(5-Methylpyridin-3-YL)methyl]piperazine](/img/structure/B574541.png)

![S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate](/img/structure/B574548.png)
![5-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-[3-(2-phenoxyethoxy)propyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B574553.png)
